1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a morpholine sulfonyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide derivative. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds and other interactions with the active sites of proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and morpholine-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Morpholine derivatives with different substituents
Uniqueness
What sets 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid apart is the combination of the morpholine sulfonyl group and the pyrrolidine ring, which provides a unique set of chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c18-14-9-11(15(19)20)10-17(14)12-1-3-13(4-2-12)24(21,22)16-5-7-23-8-6-16/h1-4,11H,5-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXACHDARDLPSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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